3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile
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Overview
Description
3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile is a complex organic compound that features a piperazine ring substituted with a 2-fluoro-5-methyl-4-nitrophenyl group and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluoro, methyl, and nitro groups. The final step involves the introduction of the propanenitrile group. Common reagents used in these reactions include fluorinating agents, nitrating agents, and alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-[4-(2-Amino-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanoic acid.
Scientific Research Applications
3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propanenitrile
- 3-[4-(2-Fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile
- 3-[4-(2-Fluoro-5-nitrophenyl)piperazin-1-yl]propanenitrile
Uniqueness
3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile is unique due to the specific combination of substituents on the piperazine ring. The presence of both fluoro and nitro groups, along with the methyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
3-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2/c1-11-9-14(12(15)10-13(11)19(20)21)18-7-5-17(6-8-18)4-2-3-16/h9-10H,2,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRLGBVIVMOBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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